4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQFRFSYKOBEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 4-Chloro-N-(2-bromophenyl)benzamide
An alternative one-pot method avoids isolating intermediates:
-
Perform Ullmann coupling between 4-chloro-N-(2-bromophenyl)benzamide and 1-methylpiperazine using CuI/L-proline.
-
Reaction in DMF at 100°C for 48 hours yields the target compound (55–60% yield).
Challenges :
-
Lower yields due to competing side reactions.
-
Requires stringent exclusion of moisture.
Reductive Amination
Though less efficient, reductive amination offers a route without palladium:
-
Condense 2-nitrobenzaldehyde with 1-methylpiperazine.
-
Reduce the nitro group to amine using H₂/Pd-C.
-
Acylate with 4-chlorobenzoyl chloride (Overall yield: 40–50%).
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Buchwald-Hartwig + Acylation | 75% | >98% | High |
| Ullmann Coupling | 60% | 90% | Moderate |
| Reductive Amination | 50% | 85% | Low |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like hydrazine hydrate over Raney nickel to obtain different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrazine hydrate and catalysts like Raney nickel are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Reduction Reactions: Products include reduced derivatives of the original compound, such as amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.8 g/mol
- IUPAC Name : N-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-methylbenzamide
This compound features a chloro group and a piperazine moiety, which contribute to its distinctive biological activities.
Medicinal Chemistry
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is primarily investigated for its potential as a lead compound in drug development. Its structural attributes make it suitable for modifications aimed at enhancing therapeutic efficacy.
Key Areas of Research :
- Anticancer Activity : This compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Studies indicate an IC50 value that suggests significant anticancer properties, warranting further clinical exploration.
- Kinase Inhibition : It has been identified as a RET kinase inhibitor, crucial for tumor growth in RET-dependent cancers. In vitro assays demonstrated effective inhibition of RET kinase activity, suggesting its potential as a targeted therapy.
Neuropharmacological Effects
The piperazine component enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Research indicates that similar compounds exhibit anxiolytic and antidepressant-like effects in animal models, pointing towards its potential in neuropharmacology.
Biological Studies
The compound is extensively studied for its interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic applications.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of benzamide derivatives, including this compound, revealing significant cytotoxicity against multiple cancer cell lines.
-
Kinase Inhibition :
- Recent research highlighted its role as an inhibitor of RET kinase, leading to reduced cell proliferation in specific cancer types.
-
Neuropharmacological Effects :
- Investigations into the compound's ability to penetrate the blood-brain barrier have shown promise for treating conditions like anxiety and depression.
Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in industrial applications as an intermediate in chemical synthesis. Its unique structure allows it to serve as a building block for more complex molecules in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in the case of its derivative imatinib, the compound inhibits tyrosine kinases such as BCR-ABL and c-kit, which are involved in the proliferation of cancer cells . The inhibition of these kinases leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The table below highlights key analogs, their structural variations, and biological activities:
Key Structural and Functional Differences
Piperazine vs. Piperazine’s basic nitrogen also facilitates interactions with kinase ATP-binding pockets.
Electron-Withdrawing Substituents :
- Addition of a nitro group (as in ) increases electrophilicity, improving binding to kinases like Aurora B. However, this may reduce metabolic stability due to increased reactivity.
Heterocyclic Extensions :
- Ponatinib’s imidazo[1,2-b]pyridazine extension confers broad-spectrum kinase inhibition, including resistance mutations (e.g., T315I in BCR-ABL) . In contrast, simpler benzamides lack this versatility.
Selectivity for DDR1/2 :
Physicochemical Properties
- Lipophilicity : The parent compound (LogP ~2.8) is less lipophilic than ponatinib (LogP ~4.1), impacting blood-brain barrier penetration .
- Solubility : Piperazine-containing analogs exhibit higher aqueous solubility (>50 μM) compared to nitro or pyridazine derivatives (<10 μM) due to ionizable amines .
Biological Activity
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmaceuticals. This compound features a unique structure that includes a benzamide core, a chloro substituent, and a piperazine moiety, which contribute to its diverse biological properties.
- Chemical Formula : C18H20ClN3O
- Molecular Weight : 329.83 g/mol
- IUPAC Name : this compound
- CAS Number : 400076-87-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, such as BCR-ABL and c-KIT. These kinases are crucial in the signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy. The compound's mechanism involves competitive inhibition, where it mimics ATP, thereby blocking the phosphorylation of target proteins essential for tumor growth .
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its potency against various cancer cell lines, including those expressing the BCR-ABL fusion protein. For instance, IC50 values have been reported in the range of 47 nM to 67 nM against K562 and Ba/F3 cells, indicating strong inhibitory effects on cell proliferation .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, although further research is needed to elucidate the specific mechanisms involved .
Study 1: In Vitro Activity Against Cancer Cell Lines
A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (nM) |
|---|---|
| K562 (CML) | 47 |
| Ba/F3 BCR-ABL | 67 |
| MCF7 (Breast) | 120 |
This data underscores the compound's potential as a therapeutic agent in treating various cancers .
Study 2: Mechanistic Insights into Tyrosine Kinase Inhibition
Another investigation focused on the mechanistic aspects of how this compound inhibits tyrosine kinases. The study utilized molecular docking simulations alongside biochemical assays to confirm that the compound binds effectively to the ATP-binding site of BCR-ABL, thus preventing substrate phosphorylation and subsequent signaling cascades associated with tumor growth .
Comparison with Similar Compounds
The following table compares this compound with other known tyrosine kinase inhibitors:
| Compound | Target Kinase | IC50 (nM) | Clinical Use |
|---|---|---|---|
| Imatinib | BCR-ABL | 30 | CML treatment |
| Dasatinib | BCR-ABL | 25 | CML and ALL treatment |
| Nilotinib | BCR-ABL | 10 | CML treatment |
| 4-Chloro Compound | BCR-ABL | 47 | Potential CML treatment |
This comparison highlights the competitive efficacy of this compound within its class .
Q & A
Q. Answer :
- 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl signals (δ ~165 ppm).
- HPLC-MS : Confirm molecular weight (M+1 ion at m/z 386.3) and purity (>95%).
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (750 cm⁻¹).
- Melting Point : Consistency with literature values (e.g., 143–145°C) ensures structural integrity .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer :
Contradictions often arise from:
- Counterion Effects : Hydrochloride salts (common in synthesis) vs. free bases.
- pH Dependency : Solubility increases in acidic buffers (pH 2–3) due to protonation of the piperazine ring.
Methodology : - Use differential scanning calorimetry (DSC) to assess polymorphic forms.
- Compare solubility in DMSO vs. aqueous buffers (PBS, pH 7.4) .
Advanced: What experimental strategies are recommended for identifying the biological targets of this compound?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Screen against recombinant enzymes (e.g., kinases, phosphatases).
- Covalent Binding Assays : Use mass spectrometry to detect adducts (e.g., cysteine residues in PPARδ, as seen in related compounds).
- Mutagenesis Studies : Replace suspected binding-site residues (e.g., Cys249 in PPARδ) to confirm interactions .
Basic: How can researchers ensure purity and assess batch-to-batch variability during synthesis?
Q. Answer :
- Normal-Phase Chromatography : Purify intermediates using silica gel and methanol/chloroform gradients.
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation).
- HPLC-PDA : Monitor for byproducts (e.g., unreacted 4-chlorobenzoyl chloride) .
Advanced: What biochemical pathways are influenced by this compound, and how can they be mapped?
Q. Answer :
- Transcriptomics : RNA-seq to identify downregulated genes (e.g., bacterial acps-pptase pathways).
- Metabolomics : Track changes in lipid metabolism (e.g., CPT1a inhibition in PPARδ pathways).
- Enzyme Activity Assays : Measure IC₅₀ values for target enzymes (e.g., acetyl-CoA carboxylase) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Q. Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with trifluoromethyl (enhances lipophilicity) or pyridyl (improves hydrogen bonding).
- Bioisosteric Replacement : Swap piperazine with morpholine to assess steric effects.
- In Silico Docking : Prioritize derivatives with predicted binding affinity >8.0 kcal/mol .
Basic: What factors influence the compound’s stability in long-term storage?
Q. Answer :
- pH : Store as hydrochloride salt (pH 4–5) to prevent degradation.
- Temperature : –20°C in desiccated conditions reduces hydrolysis.
- Excipients : Add antioxidants (e.g., BHT) to aqueous formulations .
Advanced: How can researchers assess selectivity against off-target receptors?
Q. Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors).
- Kinome Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Proteomic Pull-Down : Combine with mass spectrometry to identify non-target interactions .
Advanced: What computational tools are recommended for modeling interactions with putative targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
